1-Amino-6-Iodonaphthalene
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Overview
Description
1-Amino-6-Iodonaphthalene is an organic compound with the molecular formula C10H8IN. It is a derivative of naphthalene, where an iodine atom is substituted at the 6th position and an amine group at the 1st position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-6-Iodonaphthalene typically involves the iodination of naphthalen-1-amine. One common method is the Sandmeyer reaction, where naphthalen-1-amine is diazotized and then treated with potassium iodide to introduce the iodine atom at the desired position. The reaction conditions usually involve maintaining a low temperature to ensure the stability of the diazonium salt intermediate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-Amino-6-Iodonaphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The amine group can be oxidized to form nitro or nitroso derivatives, while reduction can lead to the formation of corresponding amines or hydrazines.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form biaryl compounds
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiolates can be used under mild conditions to replace the iodine atom.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly used
Major Products Formed
Substitution Products: Depending on the nucleophile, products such as azides, thiols, or other substituted naphthalenes can be formed.
Oxidation Products: Nitro or nitroso derivatives of naphthalene.
Reduction Products: Corresponding amines or hydrazines
Scientific Research Applications
1-Amino-6-Iodonaphthalene has diverse applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used in the development of drugs and therapeutic agents due to its potential biological activity.
Material Science: It is utilized in the synthesis of materials with specific electronic or optical properties .
Mechanism of Action
The mechanism of action of 1-Amino-6-Iodonaphthalene depends on its specific application. In organic synthesis, it acts as a precursor or intermediate in various reactions. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways would vary based on the specific derivative or application .
Comparison with Similar Compounds
Similar Compounds
8-Iodonaphthalen-1-amine: Similar structure but with iodine at the 8th position.
1-Amino-6-iodonaphthalene: Another isomer with the same molecular formula but different arrangement of functional groups .
Uniqueness
This compound is unique due to its specific substitution pattern, which can influence its reactivity and interaction with other molecules. This makes it a valuable compound in the synthesis of specialized organic molecules and materials .
Properties
IUPAC Name |
6-iodonaphthalen-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8IN/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h1-6H,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFQMXIBGRQGOJI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)I)C(=C1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8IN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00668503 |
Source
|
Record name | 6-Iodonaphthalen-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00668503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133298-67-6 |
Source
|
Record name | 6-Iodonaphthalen-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00668503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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